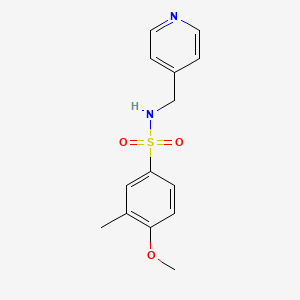![molecular formula C16H15F3N2O2 B5803562 N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5803562.png)
N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as EFU, is a synthetic compound that has been widely used in scientific research. EFU belongs to the class of urea derivatives and has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
科学研究应用
N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. This compound has also been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been shown to have anti-angiogenic effects, which could make it useful in the treatment of diseases such as macular degeneration and cancer.
作用机制
The mechanism of action of N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is not fully understood, but it is believed to involve inhibition of several signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve survival rates. This compound has also been shown to have anti-angiogenic effects, which could make it useful in the treatment of diseases such as macular degeneration and cancer.
实验室实验的优点和局限性
One advantage of N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is that it has been extensively studied and its biological activities are well characterized. This compound is also relatively easy to synthesize and purify, which makes it a useful tool for studying its mechanism of action. However, one limitation of this compound is that it has low solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea. One area of research could be to investigate the potential of this compound as a therapeutic agent for diseases such as cancer and macular degeneration. Another area of research could be to investigate the mechanism of action of this compound in more detail, with the goal of identifying new targets for drug development. Finally, future research could focus on improving the solubility and bioavailability of this compound, which could make it a more useful tool for studying its biological activities.
合成方法
N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea can be synthesized by reacting 3-ethoxyaniline with 3-(trifluoromethyl)phenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes cyclization to form this compound. The yield of the reaction is typically around 50%, and the purity of the product can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
1-(3-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-2-23-14-8-4-7-13(10-14)21-15(22)20-12-6-3-5-11(9-12)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUIXEBFSFZARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)

methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)



![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)

![2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803559.png)

![{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5803586.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803594.png)